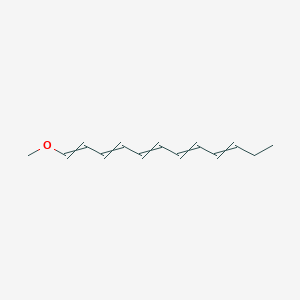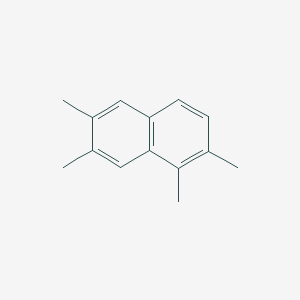
Naphthalene, 1,2,6,7-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1,2,6,7-tetramethyl- is an organic compound with the molecular formula C14H16 and a molecular weight of 184.2768 g/mol It is a derivative of naphthalene, where four methyl groups are substituted at the 1, 2, 6, and 7 positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,6,7-tetramethyl- typically involves the alkylation of naphthalene with methylating agents. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve a solvent like dichloromethane and are carried out at low temperatures to control the regioselectivity of the methylation .
Industrial Production Methods
Industrial production of Naphthalene, 1,2,6,7-tetramethyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1,2,6,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce tetralin derivatives .
Aplicaciones Científicas De Investigación
Naphthalene, 1,2,6,7-tetramethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Research on its biological activity includes studies on its potential as an antimicrobial or antifungal agent.
Medicine: Investigations into its pharmacological properties are ongoing, with some studies exploring its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Naphthalene, 1,2,6,7-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the activation or inhibition of specific biochemical processes. For example, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene, 1,2,3,4-tetramethyl-: Another tetramethyl derivative of naphthalene with different substitution patterns.
Naphthalene, 2,3,6,7-tetramethyl-: Similar in structure but with methyl groups at different positions.
Uniqueness
Naphthalene, 1,2,6,7-tetramethyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable in specific applications where other tetramethyl derivatives may not be as effective .
Propiedades
Número CAS |
99486-63-2 |
|---|---|
Fórmula molecular |
C14H16 |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1,2,6,7-tetramethylnaphthalene |
InChI |
InChI=1S/C14H16/c1-9-5-6-13-7-10(2)11(3)8-14(13)12(9)4/h5-8H,1-4H3 |
Clave InChI |
IBDTZVTVRCTRMT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C=C(C(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



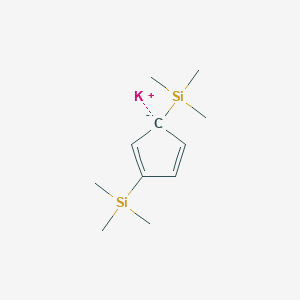
![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)
![1,1'-Bis{[4-(trimethoxysilyl)phenyl]methyl}-4,4'-bipyridin-1-ium](/img/structure/B14325992.png)
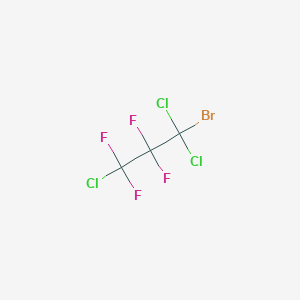
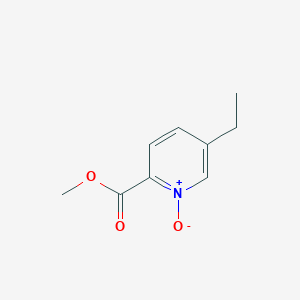

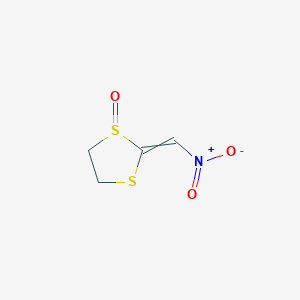


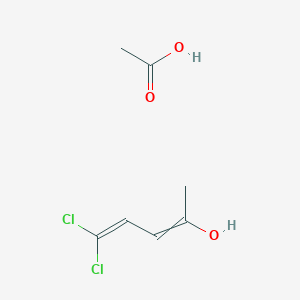
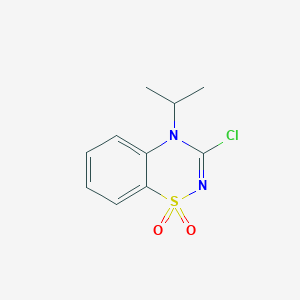
![Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-](/img/structure/B14326061.png)
